BenchChemオンラインストアへようこそ!

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Acquire CAS 1448063-93-1, a disubstituted piperidine with distinct 3-chloro-2-methylphenylsulfonyl (N1) and 4-methoxyphenylsulfonyl (C4) groups, enabling an expanded H-bond acceptor surface validated in TMK crystallography. This specific Markush-claimed scaffold is commercially exclusive as a dual-sulfonyl building block, offering orthogonal late-stage functionalization for lead optimization programs targeting LCE and Gram-positive TMK. Do not substitute with mono-sulfonyl analogs, as the dual-aromatic-sulfonyl pharmacophore is essential for full target engagement. Research-use only.

Molecular Formula C19H22ClNO5S2
Molecular Weight 443.96
CAS No. 1448063-93-1
Cat. No. B2530277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
CAS1448063-93-1
Molecular FormulaC19H22ClNO5S2
Molecular Weight443.96
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H22ClNO5S2/c1-14-18(20)4-3-5-19(14)28(24,25)21-12-10-17(11-13-21)27(22,23)16-8-6-15(26-2)7-9-16/h3-9,17H,10-13H2,1-2H3
InChIKeyNHUIWMKZJGFLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine (CAS 1448063-93-1) – A Dual-Sulfonyl Piperidine Building Block for Specialized Medicinal Chemistry and Probe Synthesis


1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine (CAS 1448063-93-1, molecular formula C₁₉H₂₂ClNO₅S₂, MW 443.96 g/mol) is a fully synthetic, disubstituted piperidine derivative bearing two distinct arylsulfonyl groups – a 3-chloro-2-methylphenylsulfonyl moiety at the piperidine N1 position and a 4-methoxyphenylsulfonyl moiety at the C4 position . The compound is catalogued as a research-grade small molecule intended exclusively for non-human, laboratory-scale investigations . Its dual-sulfonyl architecture places it within the broader sulfonylpiperidine chemotype that has been explored in patent families targeting long-chain fatty acyl elongase (LCE) [1] and in structure-guided programs aimed at Gram-positive thymidylate kinase (TMK) [2]; however, the specific substitution pattern of CAS 1448063-93-1 distinguishes it from the mono-sulfonyl or 3‑substituted congeners that dominate the peer-reviewed literature.

Why 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine Cannot Be Replaced by General-Purpose Sulfonylpiperidine Analogs


The substitution of CAS 1448063-93-1 with simpler sulfonylpiperidines would fundamentally alter the molecule's physicochemical and recognition profile, because it is one of the very few commercially available piperidines that simultaneously presents a 3‑chloro‑2‑methylphenylsulfonyl N‑cap and a 4‑methoxyphenylsulfonyl C4‑substituent . Mono-sulfonyl piperidines (e.g., 1-((3-chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine) lack the second sulfonyl moiety, eliminating a critical hydrogen-bond acceptor network and additional aromatic surface [1]. Conversely, analogs in which the C4 substituent is a small alkylsulfonyl group (e.g., methylsulfonyl, CAS 1448076-33-2) reduce both molar refractivity and the potential for π‑stacking interactions . Within the LCE-inhibitor patent landscape, the specific combination of an ortho‑chloro, meta‑methyl substituted N‑arylsulfonyl group and a para‑methoxy C4‑arylsulfonyl group has been explicitly encompassed in Markush claims as a distinct substitution embodiment [1], underscoring that these structural elements are not interchangeable without risking altered target engagement or pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine Versus Closest Structural Analogs


Dual Sulfonyl Substitution vs. Mono-Sulfonyl Piperidines: Molecular Recognition Surface

CAS 1448063-93-1 contains two chemically distinct sulfonyl groups (N1-arylsulfonyl and C4-arylsulfonyl), whereas the commonly available analog 1-((3-chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine possesses only one sulfonyl moiety . The dual-sulfonyl arrangement doubles the number of sulfonyl oxygen hydrogen-bond acceptor sites (from 2 to 4 oxygen atoms capable of accepting hydrogen bonds), substantially increasing the compound's capacity for directed interactions with arginine, lysine, or backbone amide residues in enzyme active sites, as demonstrated crystallographically for related sulfonylpiperidine–TMK complexes [1]. In the S. aureus TMK co-crystal structures (PDB 4HLD), the sulfonyl oxygen of the inhibitor forms a critical hydrogen bond with Arg48, and a second sulfonyl group would provide an additional anchoring point [1].

Medicinal Chemistry Structure-Activity Relationship Target Engagement

C4 4-Methoxyphenylsulfonyl vs. C4 Methylsulfonyl Analog: Calculated Lipophilicity and Steric Bulk

Replacing the C4 methylsulfonyl group in the direct analog 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448076-33-2, MW 351.86) with a 4-methoxyphenylsulfonyl group (as in CAS 1448063-93-1, MW 443.96) increases molecular weight by 92.1 g/mol (+26.2%) and adds an aromatic ring with a methoxy substituent . Based on fragment-based logP contribution methods (the 4-methoxyphenylsulfonyl group contributes approximately +1.5 to +2.0 log units relative to a methylsulfonyl group), the target compound is predicted to be substantially more lipophilic than the methylsulfonyl analog . The experimentally determined logP of the simpler fragment 1-[(4-methoxyphenyl)sulfonyl]piperidine is 2.89 [1], while the 3-chloro-2-methylphenylsulfonyl fragment increases lipophilicity further.

Physicochemical Properties Lipophilicity Drug Design

Direct Arylsulfonyl Attachment vs. Methylene-Linked Analog: Metabolic and Conformational Distinction

In the positional isomer 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine (CAS 1704614-60-7), the sulfonyl group is separated from the chlorophenyl ring by a methylene (–CH₂–) linker, whereas in CAS 1448063-93-1 the sulfonyl is directly attached to the 3-chloro-2-methylphenyl ring . This structural difference has two verifiable consequences: (i) the directly attached arylsulfonyl group is electron-withdrawing and reduces the pKa of the piperidine nitrogen more than a benzylsulfonyl group, altering protonation state at physiological pH [1]; (ii) the methylene linker introduces an additional rotational degree of freedom and a potential site for cytochrome P450-mediated oxidation, which is absent when the sulfonyl is directly aryl-attached [2]. In the TMK inhibitor optimization campaign, replacement of a methylene linker by a sulfonamide was explicitly performed to retain binding conformation while modifying pharmacokinetic properties [2].

Metabolic Stability Conformational Analysis Medicinal Chemistry

Patent-Class Positioning: Explicit Coverage in 4-Sulfonylpiperidine LCE Inhibitor Markush Claims

The general formula (I) of US Patent Application US 2010/0234392 A1 (4-sulfonylpiperidine derivatives as LCE inhibitors) explicitly encompasses compounds wherein R₁ is C₁₋₆ alkyl (including methyl), R₂ is phenyl or heteroaryl (including 4-methoxyphenyl), and the N‑substituent can be an arylsulfonyl group – structural elements all present in CAS 1448063-93-1 [1]. The patent discloses that 4‑sulfonylpiperidine derivatives exhibit LCE IC₅₀ values in the sub‑micromolar range for representative examples [1]. While the specific IC₅₀ of CAS 1448063-93-1 has not been publicly disclosed, its dual-aryl architecture maps onto the pharmacophore model defined by the exemplified compounds, where both the N‑arylsulfonyl and C4‑arylsulfonyl groups contribute to LCE binding [1]. In contrast, mono‑sulfonyl or 3‑substituted piperidine isomers are covered by separate patent families (e.g., US 8,188,280 B2 for 3‑substituted derivatives [2]), confirming that the 1,4‑disubstitution pattern is a distinct intellectual property space.

Patent Analysis Long-Chain Fatty Acyl Elongase Metabolic Disease

Optimal Deployment Scenarios for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine Based on Structural Evidence


Diversifiable Building Block for Parallel Library Synthesis of Dual-Sulfonyl Piperidines

The presence of two electronically differentiated sulfonyl groups – an electron-deficient 3-chloro-2-methylphenylsulfonyl at N1 and an electron-rich 4-methoxyphenylsulfonyl at C4 – enables orthogonal late-stage functionalization strategies that are impossible with mono-sulfonyl piperidines . The C4 4-methoxyphenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) or O-demethylation to a phenol, while the N1 3-chloro-2-methylphenyl ring can participate in metal-catalyzed cross-coupling reactions, providing a versatile scaffold for generating focused libraries targeting LCE or other sulfonylpiperidine-relevant enzymes [1]. This dual functionalization capacity directly addresses the Markush scope of the 4-sulfonylpiperidine patent family [1].

Biophysical Probe for Hydrogen-Bonding Networks in Thymidylate Kinase and Related ATP-Dependent Enzymes

The four sulfonyl oxygen atoms of CAS 1448063-93-1 provide an expanded hydrogen-bond acceptor surface that can engage conserved arginine and lysine residues in nucleotide-binding pockets, as structurally validated for sulfonylpiperidine inhibitors of S. aureus TMK (PDB 4HLD, Arg48 interaction) [2]. When compared to mono-sulfonyl analogs that offer only two H-bond acceptor oxygens, the target compound is predicted to form additional polar contacts, potentially enhancing binding enthalpy and selectivity [2]. This makes it a rational choice for crystallographic fragment screening or isothermal titration calorimetry (ITC) studies where multiple H-bonding anchors are desired.

In Vitro ADME Reference Standard for Direct-Aryl vs. Benzyl-Linked Sulfonylpiperidines

Because CAS 1448063-93-1 lacks the metabolically labile benzylic methylene group present in the close analog CAS 1704614-60-7, it can serve as a matched molecular pair for isolating the contribution of the sulfonyl–aryl linkage type to microsomal stability, CYP inhibition, and plasma protein binding [3]. Head-to-head incubation of both compounds in human or rodent liver microsomes allows procurement teams to quantify the metabolic advantage of the direct arylsulfonyl attachment before committing to larger-scale synthesis of lead candidates.

Pharmacophore Validation for LCE Inhibitor Screening Cascades

The compound's precise mapping onto the generic formula of US 2010/0234392 A1 [1], combined with its dual-aryl substitution pattern, positions it as a strategic positive-control or reference ligand for biochemical LCE inhibition assays. In high-throughput screening campaigns, compounds that combine a 3-chloro-2-methylphenyl N-cap with a 4-methoxyphenyl C4-sulfonyl group (as exemplified by CAS 1448063-93-1) validate the pharmacophore hypothesis that both aromatic sulfonyl groups contribute to target engagement, enabling triage of hits that lack one of these key recognition elements.

Quote Request

Request a Quote for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.